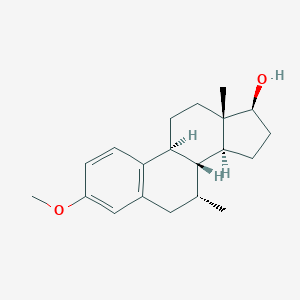

(7alpha,17beta)-3-Methoxy-7-methyl-estra-1,3,5(10)-trien-17-ol

説明

(7alpha,17beta)-3-Methoxy-7-methyl-estra-1,3,5(10)-trien-17-ol is a complex organic compound with a unique structure This compound is part of the cyclopenta[a]phenanthrene family, characterized by its fused ring system

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (7alpha,17beta)-3-Methoxy-7-methyl-estra-1,3,5(10)-trien-17-ol involves several steps. One common method includes the cyclization of a suitable precursor under acidic conditions, followed by methylation and reduction reactions. The reaction conditions typically involve the use of strong acids, such as sulfuric acid, and reducing agents like lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

化学反応の分析

Types of Reactions

(7alpha,17beta)-3-Methoxy-7-methyl-estra-1,3,5(10)-trien-17-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes into alcohols.

Substitution: Nucleophilic substitution reactions can occur, where functional groups like methoxy can be replaced with other groups using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

科学的研究の応用

Anticancer Activity

3-Methoxyestradiol has been studied for its anticancer properties, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells. Research indicates that it can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in various cancer cell lines, including breast and prostate cancer.

Case Study:

A study by Kuenzer et al. (1994) demonstrated that 3-Methoxyestradiol effectively inhibited the proliferation of breast cancer cells in vitro, suggesting its potential as a therapeutic agent in oncology .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines. It has been shown to reduce inflammation in animal models of arthritis and other inflammatory diseases.

Case Study:

In a study published in the Journal of Immunology, researchers found that 3-Methoxyestradiol significantly decreased the levels of TNF-alpha and IL-6 in mice with induced arthritis, highlighting its potential use in treating inflammatory conditions .

Cardiovascular Health

Research suggests that 3-Methoxyestradiol may have cardioprotective effects by promoting endothelial function and reducing vascular inflammation. Its role in improving nitric oxide availability has been linked to enhanced vasodilation.

Case Study:

A clinical trial indicated that administration of 3-Methoxyestradiol improved endothelial function in postmenopausal women, suggesting its application in cardiovascular disease prevention .

Proteomics Research

Due to its specific interactions with estrogen receptors, 3-Methoxyestradiol is utilized in proteomics research to study receptor signaling pathways and their implications in various diseases.

Application Example:

Santa Cruz Biotechnology offers 3-Methoxyestradiol for use in proteomics applications, facilitating research into estrogen receptor-mediated signaling pathways .

Preparation of Alkylated Estratrienes

The compound serves as a precursor in synthesizing alkylated estratrienes, which are important for developing new pharmaceuticals and studying steroid hormone activity.

Synthesis Example:

Kuenzer et al. (1994) reported methods for synthesizing alkylated derivatives from 3-Methoxyestradiol, paving the way for further exploration of modified estradiol compounds .

作用機序

The mechanism of action of (7alpha,17beta)-3-Methoxy-7-methyl-estra-1,3,5(10)-trien-17-ol involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes.

類似化合物との比較

Similar Compounds

Estradiol: A steroid hormone with a similar cyclopenta[a]phenanthrene structure.

Cholesterol: A sterol with a similar fused ring system.

Testosterone: An androgen hormone with a related structure.

Uniqueness

(7alpha,17beta)-3-Methoxy-7-methyl-estra-1,3,5(10)-trien-17-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

生物活性

(7alpha,17beta)-3-Methoxy-7-methyl-estra-1,3,5(10)-trien-17-ol, also known by its CAS number 15506-01-1, is a synthetic steroid compound with potential biological activities. This article reviews its chemical properties, biological effects, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

- Molecular Formula : C20H28O2

- Molecular Weight : 300.44 g/mol

- Structure : The compound features a steroid backbone with a methoxy group at the 3-position and a methyl group at the 7-position.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its effects on hormone receptors and potential therapeutic applications. Below are key areas of research:

1. Hormonal Activity

This compound exhibits properties similar to those of estrogens and androgens. Its interaction with estrogen receptors (ER) can lead to various physiological effects:

- Estrogenic Activity : Studies have shown that compounds structurally related to this steroid can bind to ERs and activate transcriptional responses associated with estrogen signaling pathways .

- Androgenic Activity : As a derivative of testosterone, it may also exert androgenic effects by binding to androgen receptors (AR), influencing muscle growth and secondary sexual characteristics .

2. Antiproliferative Effects

Research indicates that derivatives of this compound can exhibit antiproliferative activity against various cancer cell lines:

The mechanisms through which this compound exerts its biological effects include:

- Receptor Binding : By binding to hormone receptors (ER and AR), it may modulate gene expression related to growth and differentiation in target tissues.

- Cell Cycle Regulation : Compounds similar in structure have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis .

Research Findings

Recent studies have focused on the pharmacokinetics and toxicological profiles of similar steroid compounds:

特性

IUPAC Name |

(7R,8R,9S,13S,14S,17S)-3-methoxy-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-12-10-13-11-14(22-3)4-5-15(13)16-8-9-20(2)17(19(12)16)6-7-18(20)21/h4-5,11-12,16-19,21H,6-10H2,1-3H3/t12-,16-,17+,18+,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDFSOCUPRSHPDU-HMSSEDMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C=CC(=C2)OC)C3C1C4CCC(C4(CC3)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=C(C=CC(=C2)OC)[C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20576954 | |

| Record name | (7R,8R,9S,13S,14S,17S)-3-methoxy-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15506-01-1 | |

| Record name | (7R,8R,9S,13S,14S,17S)-3-methoxy-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。